N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine
Overview
Description
“N-methyl-1-(2-thienyl)methanamine” is a chemical compound with the CAS Number: 58255-18-8 . It has a molecular weight of 127.21 and its IUPAC name is N-methyl-N-(2-thienylmethyl)amine .
Molecular Structure Analysis
The InChI code for “N-methyl-1-(2-thienyl)methanamine” is 1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-methyl-1-(2-thienyl)methanamine” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 170.3±15.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
- The synthesis of complex organic compounds involving N-methyl groups and thiazole derivatives has been a subject of research, aiming at high-yield production and clear structural characterization through techniques like NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, the study by Aouine Younas et al. (2014) reported the high-yield synthesis of a compound involving an azidomethyl group and a dibenzylprop-2-yn-1-amine, characterized by NMR and MS data (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Potential Medicinal Applications
- Some derivatives of N-methylated thiazole compounds have been evaluated for their pharmacological potential, including their inhibitory activities against specific enzymes or receptors. For example, Shahrasbi et al. (2018) synthesized a series of imidazo[2,1-b]thiazole analogs with methyl sulfonyl COX-2 pharmacophores, which were selective inhibitors of the COX-2 enzyme, suggesting potential applications in designing anti-inflammatory drugs (Shahrasbi et al., 2018).
Material Science and Catalysis
- Research has also delved into the application of N-methylated thiazole compounds in material science and catalysis. For example, the study by M. Sankaralingam and M. Palaniandavar (2014) investigated diiron(III) complexes with tridentate ligands, including N-methylated derivatives, for their potential use in selective hydroxylation of alkanes, which could have implications in industrial catalysis and organic synthesis (M. Sankaralingam & M. Palaniandavar, 2014).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal properties of N-methylated thiazole derivatives have been explored, with some compounds showing promising activities. Kuldipsinh P. Barot et al. (2017) synthesized novel thiadiazole, triazole-thione, and thiazolan-one derivatives of benzimidazole, demonstrating good antibacterial and antifungal activities in their study (Kuldipsinh P. Barot, K. Manna, & M. Ghate, 2017).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-10-5-7-6-13-9(11-7)8-3-2-4-12-8/h2-4,6,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAGBMOGFFGWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650801 | |
Record name | N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine | |
CAS RN |
933701-68-9 | |
Record name | N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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